N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide
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Overview
Description
N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Acylation Reaction: The final step involves the acylation of the spirocyclic intermediate with N-phenylacetamide under conditions such as the presence of a base (e.g., triethylamine) and a coupling reagent (e.g., EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or spirocyclic moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide
- N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide
- N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(5-methylphenyl)acetamide
Uniqueness
The uniqueness of N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide lies in its specific spirocyclic structure and the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-8-10-18(11-9-13)16(23)21(17(24)19-18)12-15(22)20(2)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQFDSRUMMSMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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